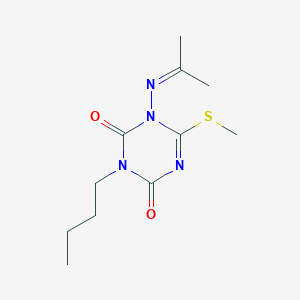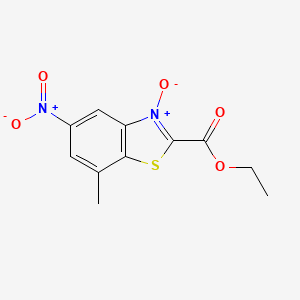![molecular formula C14H11Cl2F2N3O2 B8044023 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride](/img/structure/B8044023.png)
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride: is a unique chemical compound with significant potential in various scientific fields. This compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Nitration: Introducing nitro groups into the molecule using nitric acid and sulfuric acid.
Halogenation: Adding halogen atoms to the compound using halogenating agents like chlorine or bromine.
Cyclization: Forming ring structures through intramolecular reactions, often catalyzed by acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and yield. The industrial methods focus on optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with various biomolecules. It can act as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for treating diseases such as cancer or infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism by which 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. For example, the compound may inhibit an enzyme involved in disease progression, thereby reducing symptoms or halting disease development.
相似化合物的比较
Similar Compounds
CID 132988101: A structurally similar compound with slight variations in functional groups.
CID 132988103: Another analog with different substituents on the core structure.
Uniqueness
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride stands out due to its specific functional groups and overall molecular architecture. These features confer unique reactivity and biological activity, distinguishing it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields highlight its significance.
属性
IUPAC Name |
2-[3-[chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3O2.ClH/c15-14(16,17)22-11-4-1-3-10(7-11)12(8-18)13(21)9-20-6-2-5-19-20;/h1-7,12H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNSCEALBHASMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(C#N)C(=O)CN2C=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(C#N)C(=O)CN2C=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(benzenesulfonyl)phenyl]formamide](/img/structure/B8043966.png)
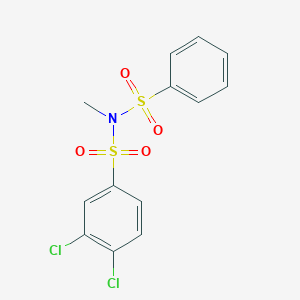
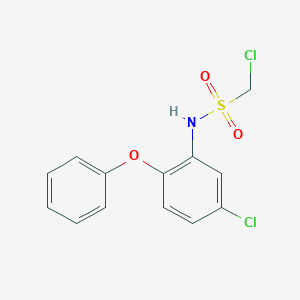
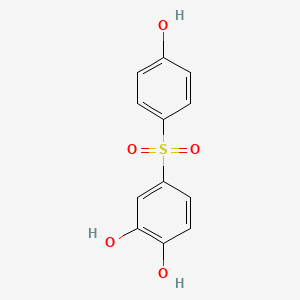
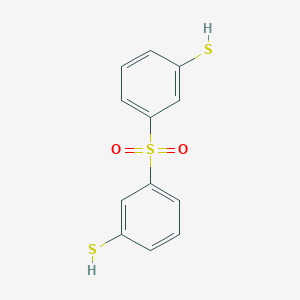
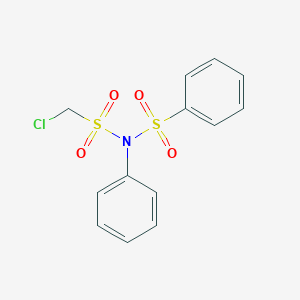
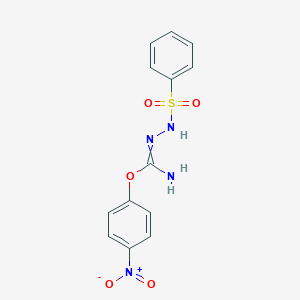
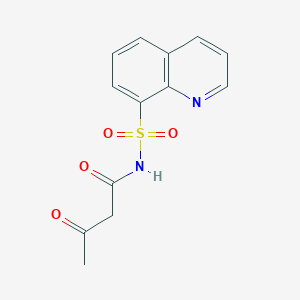
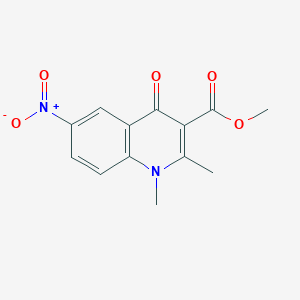
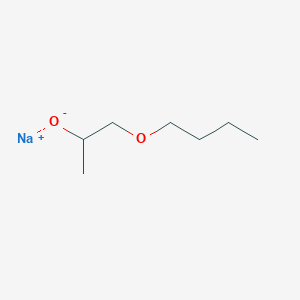
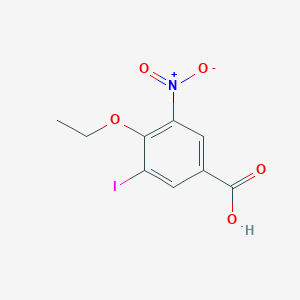
![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
